

4-(Bromomethyl)-2-chloropyridine CAS number lookup and verification

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Compound of Interest

Compound Name: 4-(Bromomethyl)-2-chloropyridine

Cat. No.: B1338138

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An In-depth Technical Guide to 4-(Bromomethyl)-2-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 83004-15-3

This technical guide provides a comprehensive overview of **4-(Bromomethyl)-2-chloropyridine**, a key building block in synthetic chemistry with significant potential in drug discovery and materials science. This document details its chemical properties, synthesis, and reactivity, and explores its potential biological applications.

Chemical and Physical Properties

4-(Bromomethyl)-2-chloropyridine is a halogenated pyridine derivative. The presence of a reactive bromomethyl group and a chloro-substituent on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations.

Property	Value
CAS Number	83004-15-3[1]
Molecular Formula	C ₆ H ₅ BrClN
Molecular Weight	206.47 g/mol
IUPAC Name	4-(bromomethyl)-2-chloropyridine
SMILES	<chem>ClC1=CC(CBr)=CC=N1</chem>
InChI	InChI=1S/C6H5BrClN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2

Synthesis of 4-(Bromomethyl)-2-chloropyridine

The most direct and commonly employed method for the synthesis of **4-(Bromomethyl)-2-chloropyridine** is the free-radical bromination of 2-chloro-4-methylpyridine. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction is usually initiated by heat or UV light.

Experimental Protocol: Free-Radical Bromination of 2-Chloro-4-methylpyridine

Materials:

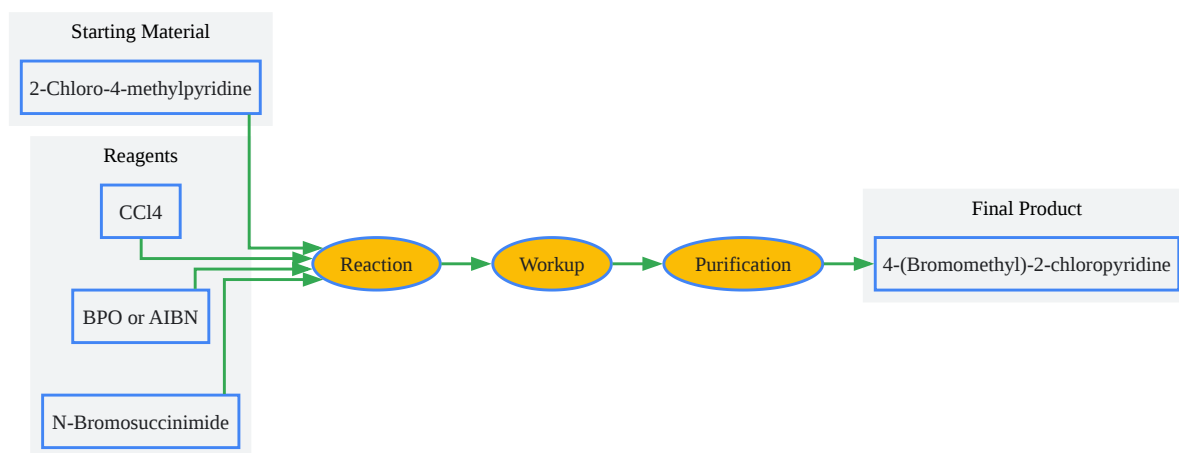
- 2-Chloro-4-methylpyridine
- N-Bromosuccinimide (NBS)
- Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄) or other suitable solvent
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator

- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1.0 equivalent) in CCl_4 .
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
- Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **4-(Bromomethyl)-2-chloropyridine** can be further purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **4-(Bromomethyl)-2-chloropyridine**.

Reactivity and Chemical Transformations

The chemical reactivity of **4-(Bromomethyl)-2-chloropyridine** is dominated by the two halogen substituents.

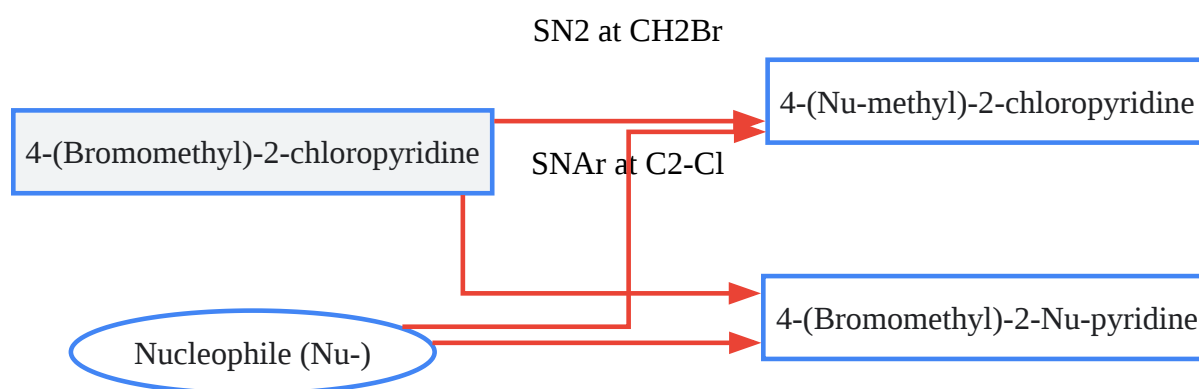
Nucleophilic Substitution at the Bromomethyl Group:

The benzylic bromide is highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups, including amines, alcohols, thiols, and cyanides. This reactivity is central to its utility as a building block for more complex molecules.

Nucleophilic Aromatic Substitution (S_NAr):

The chlorine atom at the 2-position of the pyridine ring can undergo nucleophilic aromatic substitution, although this typically requires harsher reaction conditions compared to the substitution at the bromomethyl group. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 2- and 4-positions towards nucleophilic attack.[2][3]

Reaction Pathway with Nucleophiles:



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Caption: Reactivity of **4-(Bromomethyl)-2-chloropyridine** with nucleophiles.

Potential Biological and Medicinal Applications

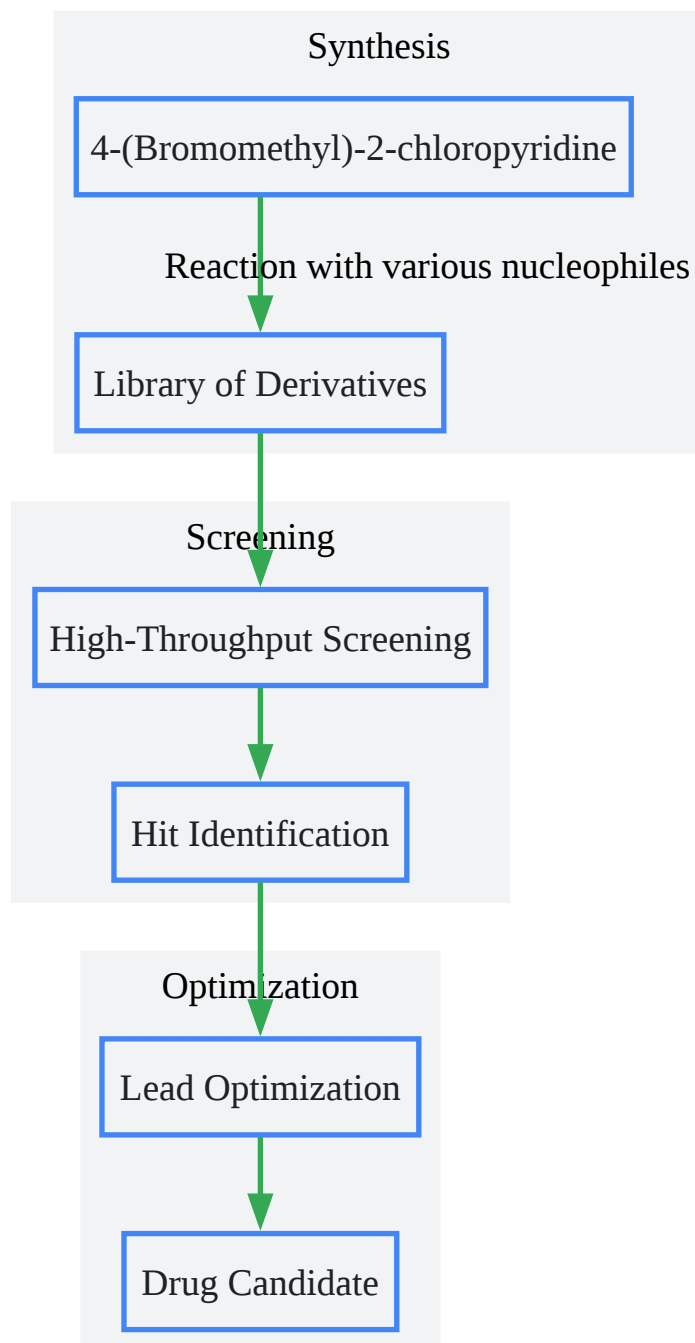
While specific biological data for **4-(Bromomethyl)-2-chloropyridine** is not extensively reported in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Pyridine-containing molecules are known to exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4]

Derivatives of 4-(aminomethyl)pyridine have been identified as potent and selective inhibitors of enzymes such as lysyl oxidase-like 2 (LOXL2), which is implicated in fibrosis.[5] Furthermore, pyridine-bridged analogues of combretastatin-A4, a potent anticancer agent, have shown significant activity in inhibiting cell survival and growth.[6]

The versatile reactivity of **4-(Bromomethyl)-2-chloropyridine** makes it an attractive starting material for the synthesis of libraries of novel compounds for biological screening. For example,

it can be used to synthesize derivatives targeting the transforming growth factor type β receptor I (ALK5), a key player in cancer and fibrosis.[7]

Potential Drug Discovery Workflow:



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Caption: Drug discovery workflow utilizing **4-(Bromomethyl)-2-chloropyridine**.

Conclusion

4-(Bromomethyl)-2-chloropyridine is a valuable and versatile chemical intermediate. Its synthesis via free-radical bromination of 2-chloro-4-methylpyridine is a practical approach. The presence of two reactive sites allows for diverse chemical modifications, making it a powerful tool for the construction of complex molecules. While specific biological data on the parent compound is limited, its potential as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and fibrosis, is significant. This guide provides a foundation for researchers and drug development professionals to explore the full potential of this important building block.

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